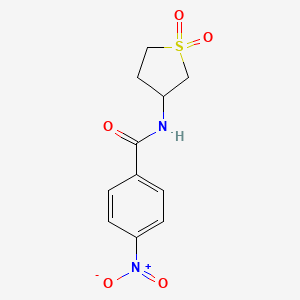

![molecular formula C23H21N3O3S3 B2472537 N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098646-86-6](/img/structure/B2472537.png)

N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-yl compounds are a class of heterocyclic organic compounds that possess a wide range of properties and applications . They are known to have optical properties, coordination properties, and electron acceptor properties . They are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves a reaction between benzo[d]thiazol-2-amine and other compounds . For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield .

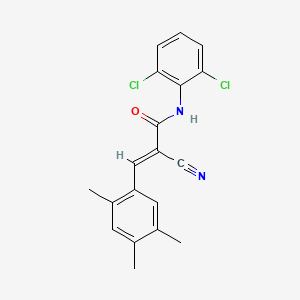

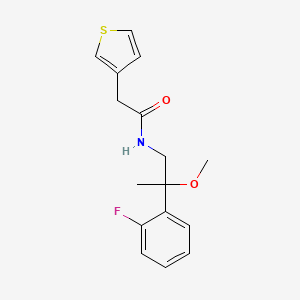

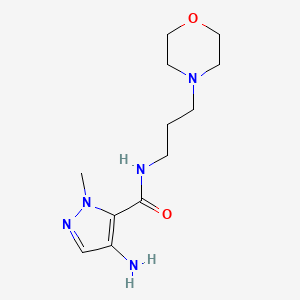

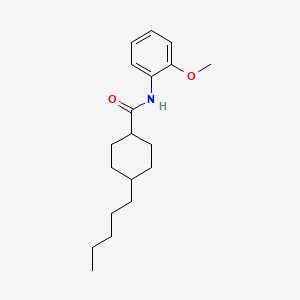

Molecular Structure Analysis

The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve coupling substituted 2-amino benzothiazoles with other compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed based on their IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters, related to the compound , have been used in the synthesis of various heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. This showcases the compound's utility in developing diverse chemical structures, potentially useful in medicinal chemistry and material science (Mohareb et al., 2004).

Radiosynthesis for PET Tracers : Analogous compounds have been synthesized for potential use as PET (Positron Emission Tomography) tracers. This highlights the compound's relevance in diagnostic imaging, although the specific compound was not successful as a PET tracer (Liu et al., 2012).

Oxidative C–H Functionalization : N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, similar in structure to the requested compound, have been synthesized via oxidative C–S bond formation. This application demonstrates the potential of such compounds in organic synthesis, particularly in metal-free approaches (Mariappan et al., 2016).

Antitumor Activity : Certain thiazole derivatives have shown significant antitumor effects, suggesting the relevance of such compounds in cancer research and potential therapeutic applications (Ostapiuk et al., 2017).

Stem Cell Research : Thiazole derivatives have been utilized in stem cell research, particularly in enhancing the generation of human induced pluripotent stem cells. This indicates the compound's potential in regenerative medicine and biological research (Ries et al., 2013).

Antimicrobial Evaluation : Thiazole-carboxamides have been evaluated for their antimicrobial properties, signifying their potential in developing new antibacterial and antifungal agents (Talupur et al., 2021).

Anticancer Evaluation : Another study showed that certain N-(benzo[d]thiazol-2-yl) derivatives possess anticancer activities, further reinforcing the compound's significance in cancer research (Senthilkumar et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S3/c27-22(19-11-6-14-26(19)32(28,29)21-13-7-15-30-21)25(16-17-8-2-1-3-9-17)23-24-18-10-4-5-12-20(18)31-23/h1-5,7-10,12-13,15,19H,6,11,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRAGMPMZRURET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2472464.png)

![(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2472469.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2472470.png)

![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2472477.png)